Amorfrutin 2

Description

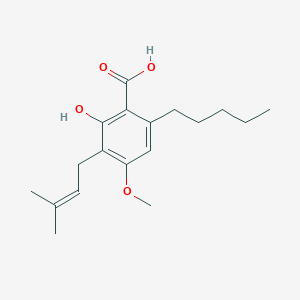

Structure

2D Structure

3D Structure

Properties

CAS No. |

80489-91-4 |

|---|---|

Molecular Formula |

C18H26O4 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-pentylbenzoic acid |

InChI |

InChI=1S/C18H26O4/c1-5-6-7-8-13-11-15(22-4)14(10-9-12(2)3)17(19)16(13)18(20)21/h9,11,19H,5-8,10H2,1-4H3,(H,20,21) |

InChI Key |

UJSSSFNGQWZNEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)C)OC |

Origin of Product |

United States |

Ii. Isolation and Structural Elucidation Methodologies

Extraction and Fractionation Techniques from Plant Sources (e.g., Glycyrrhiza foetida, Amorpha fruticosa)

Amorfrutin 2 has been successfully isolated from edible parts of the legumes Glycyrrhiza foetida (licorice) and Amorpha fruticosa. pnas.orgnih.gov The general procedure begins with the extraction of the dried and powdered plant material, such as the roots of G. foetida or the fruits of A. fruticosa. pnas.orgnih.govresearchgate.net

The initial crude extract is typically obtained using organic solvents. This extract then undergoes a series of fractionation steps to separate compounds based on their polarity. researchgate.net A common method involves suspending the extract in water and partitioning it successively with solvents of increasing polarity, such as n-hexane and ethyl acetate. researchgate.net Further purification is often achieved through column chromatography on silica (B1680970) gel, eluting with a gradient of solvents like n-hexane to methanol (B129727), which separates the complex mixture into numerous fractions. nih.gov This systematic fractionation is essential for enriching the concentration of amorfrutins before final purification. nih.gov

Advanced Chromatographic Separation Approaches

Following initial fractionation, advanced chromatographic techniques are employed to isolate this compound in high purity.

High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid partition chromatography technique used for separating natural products. researchgate.netscielo.brmdpi.com This method avoids the use of a solid stationary phase, which prevents the irreversible adsorption and denaturation of the sample compounds. researchgate.netmdpi.com HSCCC has been successfully applied to the isolation of prenylated phenolics, including amorfrutins, from the n-hexane-soluble extract of Amorpha fruticosa. nih.gov A typical two-phase solvent system for this separation consists of n-hexane/ethanol/water. nih.gov This technique allows for a large sample loading and the efficient purification of target compounds in a single step. nih.gov

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the final purification and quantitative analysis of this compound. nih.govnih.govtandfonline.com Following preliminary separation by methods like silica gel chromatography or HSCCC, fractions enriched with this compound are subjected to preparative or semi-preparative HPLC. nih.gov Reversed-phase columns, such as a C18 column, are commonly used for the separation. nih.govtandfonline.com

A gradient elution method is typically developed to achieve optimal separation of the different amorfrutins present in the extract. nih.govtandfonline.com The mobile phase often consists of a mixture of acetonitrile (B52724) and acidified water (e.g., with glacial acetic acid). nih.govtandfonline.com The purity of the isolated this compound is then confirmed by analytical HPLC. nih.gov

Table 1: Example of HPLC Conditions for Amorfrutin Analysis

| Parameter | Description |

|---|---|

| Column | Hypersil BDS C18 |

| Mobile Phase | Gradient elution of acetonitrile and 0.2% glacial acetic acid |

| Detection | Diode-Array Detector (DAD) |

| Application | Identification and quantification of amorfrutins in plant extracts. nih.govtandfonline.com |

Spectroscopic and Spectrometric Characterization Methods

Once this compound is isolated in a pure form, its chemical structure is elucidated and confirmed using a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules like this compound. nih.govnih.gov Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments are conducted to determine the precise arrangement of atoms and the connectivity within the molecule. nih.gov The chemical shifts, coupling constants, and correlation signals observed in the NMR spectra provide unambiguous evidence for the complete structure of the compound. researchgate.net

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insight into its structure through fragmentation analysis. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is used to obtain the accurate mass of the molecule, which allows for the determination of its elemental formula. nih.gov Techniques like LC-MS/MS-guided analysis have been instrumental in investigating the amorfrutin composition of plants like Glycyrrhiza foetida. researchgate.netacs.orgnih.gov More advanced platforms, such as those combining Ultra-Performance Liquid Chromatography with Quadrupole Time-of-Flight (UPLC-Q-TOF-MS) or Triple Quadrupole (UPLC-QqQ-MS/MS) mass spectrometry, are used to reveal characteristic fragmentation patterns, further confirming the identity of the compound in complex mixtures. nih.govtandfonline.com

Table 2: Mass Spectrometry Techniques in the Analysis of this compound

| Technique | Application | Source(s) |

|---|---|---|

| HR-ESIMS | Determination of elemental formula from accurate mass measurement. | nih.gov |

| LC-MS/MS | Guided analysis and isolation of amorfrutins from crude extracts. | researchgate.netacs.orgnih.gov |

| Q-TOF-MS | Acquisition of high-resolution mass spectra and analysis of fragmentation. | nih.govtandfonline.com |

Iii. Biosynthetic Pathways and Chemical Synthesis Strategies

Proposed Biosynthetic Origins in Plants

While the complete biosynthetic pathway of Amorfrutin 2 has not been fully elucidated in planta, a plausible route can be proposed based on the known biosynthesis of its constituent moieties. The formation is believed to be a multi-step process involving precursors from several primary metabolic pathways, which are assembled and modified by specific classes of enzymes.

The shikimate pathway is a crucial metabolic route in plants and microorganisms that links carbohydrate metabolism to the biosynthesis of aromatic compounds. nih.govnih.gov This seven-step pathway converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) into chorismate, a key branch-point intermediate. nih.govfrontiersin.org Chorismate serves as the precursor for the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—as well as a vast array of secondary metabolites, including flavonoids, tannins, and lignin. frontiersin.orgfrontiersin.org

In the context of this compound biosynthesis, the shikimate pathway is proposed to supply the non-polyketide aromatic or aliphatic side chains. For related amorfrutins like Amorfrutin A, the phenethyl group is likely derived from phenylalanine. For this compound, which features a pentyl group instead of a phenethyl moiety, the precursor could originate from other metabolic pathways that may indirectly involve shikimate-derived intermediates or other primary metabolites. The core function of the shikimate pathway is to provide the fundamental aromatic building blocks essential for the diverse chemical structures found in natural products like the amorfrutins. mdpi.com

The central β-resorcylic acid scaffold of this compound is characteristic of a polyketide origin. Polyketides are synthesized by large enzymes known as polyketide synthases (PKSs). nih.gov Specifically, Type III PKSs are simple, homodimeric enzymes that iteratively catalyze the decarboxylative condensation of a starter molecule (an acyl-CoA) with several extender units, typically malonyl-CoA. frontiersin.orgebi.ac.uk

The biosynthesis of the this compound core is hypothesized to involve a Type III PKS, possibly an alkylresorcinolic acid synthase. This enzyme would select a specific fatty acyl-CoA as a starter unit and catalyze a series of condensation reactions with malonyl-CoA extender units. nih.gov The resulting linear poly-β-keto chain then undergoes intramolecular cyclization via a Claisen condensation, followed by aromatization, to form the substituted β-resorcylic acid core. frontiersin.orgmdpi.com The diversity of starter units accepted by these enzymes can account for the different side chains observed in the amorfrutin family. nih.gov

| Proposed Step | Enzyme Class | Precursors | Intermediate/Product |

| Core Scaffold Formation | Type III Polyketide Synthase (PKS) | Fatty acyl-CoA, Malonyl-CoA | Linear Poly-β-keto chain |

| Cyclization/Aromatization | Type III Polyketide Synthase (PKS) | Linear Poly-β-keto chain | β-Resorcylic Acid Scaffold |

Amorfrutins are classified as meroterpenoids, indicating a mixed biosynthetic origin from both polyketides and terpenoids (isoprenoids). The characteristic prenyl (or geranyl) groups on the aromatic ring are derived from the isoprenoid pathway. These five-carbon (C5) isoprenoid units are synthesized as isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).

The attachment of these prenyl groups to the β-resorcylic acid core is catalyzed by prenyltransferases. These enzymes facilitate the electrophilic C-alkylation of the electron-rich aromatic ring. The reaction involves the formation of a prenyl carbocation from a prenyl diphosphate donor (like DMAPP or geranyl diphosphate), which then attacks the aromatic nucleus at specific positions. While the specific prenyltransferases involved in this compound biosynthesis have not been isolated from Amorpha fruticosa or Glycyrrhiza foetida, the presence of prenylated amorfrutins strongly implies their activity in the biosynthetic pathway. nih.gov

Total Chemical Synthesis Approaches for this compound and Analogues

The interesting biological activities of amorfrutins have driven efforts to develop efficient and flexible total chemical syntheses. These routes not only provide access to the natural products for further study but also enable the creation of novel analogues with potentially improved properties.

Biomimetic synthesis attempts to mimic the proposed biosynthetic pathway in the laboratory. A biomimetic strategy has been successfully employed for the synthesis of Amorfrutin C, a close analogue of this compound that shares the same core structure but differs in its side chain. This approach starts from non-aromatic precursors and constructs the core through reactions that mirror natural processes.

One key biomimetic approach involves the aromatization of a β,δ-diketo-dioxinone intermediate. This precursor undergoes a decarboxylative palladium(0)-catalyzed prenyl migration to install a key substituent, followed by an aromatization reaction that generates the functionalized resorcinol core of the amorfrutin scaffold. This strategy is powerful as it builds the complex aromatic structure from simpler, acyclic starting materials in a manner that likely resembles the enzymatic cyclization of the polyketide chain in nature.

A significant challenge in chemical synthesis is the development of a unified strategy that can be adapted to produce multiple members of a natural product family from a common intermediate. Such an approach has been developed for amorfrutins, with the Claisen rearrangement serving as a pivotal transformation.

In this unified total synthesis, a common resorcinol-derived precursor is synthesized. The key prenyl groups are then installed using a thermal researchgate.netresearchgate.net-sigmatropic rearrangement of an O-prenylated ether (an aryl allyl ether). For the synthesis of diprenylated analogues, a double Claisen rearrangement can be used to introduce two prenyl groups onto the aromatic ring simultaneously. This methodology has proven effective for the synthesis of both Amorfrutin A and Amorfrutin C. Alternative convergent strategies have also been developed, including an anionic cascade cyclization and a tandem Diels–Alder/retro-Diels–Alder cycloaddition to construct the resorcinol core, providing flexible access to this compound and related cannabinoids. nih.gov

| Synthetic Strategy | Key Reaction | Application | Reference |

| Biomimetic Synthesis | β,δ-Diketo-dioxinone Aromatization | Construction of the core amorfrutin scaffold | N/A |

| Unified Total Synthesis | Claisen Rearrangement | Installation of C3 and C5 prenyl groups | N/A |

| Convergent Synthesis | Anionic Cascade Cyclization | Formation of the resorcinol core | nih.gov |

| Convergent Synthesis | Diels–Alder/Retro-Diels–Alder | Formation of resorcinol precursors | nih.gov |

Chemical Synthesis Strategies

The chemical synthesis of amorfrutins, including this compound, has been a subject of significant research interest due to their potential therapeutic applications. Various strategies have been developed to construct the core structure of these natural products and to enable the synthesis of derivatives for structure-activity relationship studies.

Researchers have developed efficient and convergent approaches for the synthesis of amorfrutins utilizing tandem reactions. One notable strategy involves a tandem Diels-Alder/retro-Diels-Alder cycloaddition. This approach provides facile access to the resorcinol precursors of amorfrutins. By using dimedone-derived bis(trimethylsiloxy)-dienes and α,β-alkynyl ester dienophiles, the resorcinol core can be constructed, avoiding the need for late-stage installation of prenyl or geranyl moieties, which was a limitation in previous methods nih.gov.

Another powerful method is an anionic cascade cyclization. This strategy employs β-methoxycrotonates and β-chloro-α,β-unsaturated esters to yield amorfrutins in a concise four-linear-step sequence. A key innovation in this approach is the use of β-alkoxycrotonate-derived nucleophiles as functional equivalents of β-ketoester-derived dianions. This novel reactivity of a carbonyl-conjugated enol ether, following deprotonation, circumvents the necessity for a late-stage monomethylation of a resorcinol intermediate. While the yields for the anionic cyclization step are described as modest, the methodology is scalable and allows for the isolation of products in high purity nih.gov.

Table 1: Comparison of Tandem Synthesis Strategies for Amorfrutin Precursors

| Strategy | Key Reactants | Main Advantage | Reference |

| Tandem Diels-Alder/retro-Diels-Alder | Dimedone-derived bis(trimethylsiloxy)-dienes, α,β-alkynyl ester dienophiles | Avoids late-stage installation of prenyl/geranyl groups | nih.gov |

| Anionic Cascade Cyclization | β-methoxycrotonates, β-chloro-α,β-unsaturated esters | Four-linear-step synthesis, avoids late-stage monomethylation | nih.gov |

A significant advancement in the synthesis of amorfrutins and their derivatives has been the development of a common building block. This strategy enhances the efficiency of synthesizing a library of related compounds for biological evaluation. One such key intermediate is 2-hydroxy-4-methoxy-6-phenethylbenzoic acid, which can be synthesized from 3,5-dimethoxy-benzaldehyde. This central intermediate serves as a versatile precursor for the rapid and high-yield synthesis of both Amorfrutin A and Amorfrutin B medjchem.com.

The utility of a common building block extends to the synthesis of not just the natural products themselves, but also a diverse range of analogues. For instance, a common building block has been utilized for the syntheses of both amorfrutin and cajaninstilbene acid libraries, facilitating the exploration of their binding with peroxisome proliferator-activated receptors (PPARs) medjchem.com. This approach is crucial for medicinal chemistry efforts aimed at optimizing the biological activity of the amorfrutin scaffold.

Table 2: Key Building Blocks for Amorfrutin Synthesis

| Building Block | Starting Material | Resulting Products | Significance | Reference |

| 2-hydroxy-4-methoxy-6-phenethylbenzoic acid | 3,5-Dimethoxy-benzaldehyde | Amorfrutin A, Amorfrutin B | Enables rapid and high-yield synthesis | medjchem.com |

| Resorcinol precursors | Dimedone-derived bis(trimethylsiloxy)-dienes | Amorfrutins, Cannabinoids | Versatile for various related natural products | nih.gov |

Iv. Molecular Mechanisms of Action and Cellular Targets

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

Amorfrutin 2 is recognized as a potent modulator of PPARγ, a key nuclear receptor that governs lipid and glucose metabolism. nih.gov Unlike full agonists, this compound acts as a partial agonist, leading to a selective and distinct profile of gene activation and physiological effects. nih.govnih.gov

This compound binds directly to the ligand-binding domain (LBD) of PPARγ with high affinity. nih.govacs.org This interaction is characterized by a binding affinity constant (Kᵢ) of 354 nM and a dissociation constant (Kd) of 287 nM. nih.govacs.org This affinity is notably stronger than that of the synthetic antidiabetic drug pioglitazone. nih.gov Structurally, this compound binds near the ligand entry point of the PPARγ LBD, establishing significant van der Waals contacts with the receptor's β-sheet and helix H3. acs.org

Upon binding, this compound induces a conformational change in the receptor, but it only partially activates it. Reporter gene assays show that amorfrutins achieve a transcriptional activation of 15% to 39% relative to the full activation induced by synthetic agonists like rosiglitazone (B1679542). nih.govresearchgate.net This partial activation profile classifies this compound as a Selective PPARγ Modulator (SPPARγM), suggesting it may offer therapeutic benefits with a different side-effect profile compared to full agonists. acs.org this compound demonstrates high selectivity for PPARγ over other PPAR subtypes, such as PPARα and PPARδ. acs.org

| Parameter | Value | Assay Method |

|---|---|---|

| Binding Affinity (Kᵢ) | 354 nM | Competitive TR-FRET |

| Dissociation Constant (Kd) | 287 nM | Competitive TR-FRET |

| EC₅₀ | 0.540 µM | Reporter Gene Assay |

| Max. Transcriptional Activation (vs. Rosiglitazone) | ~15-39% | Reporter Gene Assay |

The partial agonism of this compound results in a unique pattern of gene expression in target cells, particularly adipocytes. nih.gov While it upregulates known PPARγ target genes involved in metabolism, such as Fabp4, Slc2a4, and Nr1h3, it does so to a significantly lesser extent than full agonists. nih.gov

Comparative transcriptomic analysis reveals that the gene expression profile induced by this compound is distinct from that of both full agonists and other selective modulators. nih.govacs.org Notably, the profiles of Amorfrutin 1 and this compound are also partially distinct, highlighting that minor structural differences between amorfrutins can fine-tune transcriptional regulation. nih.gov Key pathways upregulated by amorfrutin treatment include those involved in cholesterol biosynthesis, fatty acid elongation, and fatty acid oxidation. nih.gov Conversely, inflammation-related pathways are downregulated. nih.gov This selective modulation of gene networks underlies its beneficial metabolic effects without promoting significant fat storage. nih.govnih.gov

| Gene/Pathway Category | Effect | Specific Examples |

|---|---|---|

| Classical PPARγ Targets | Upregulated (moderately) | Fabp4, Slc2a4, Nr1h3 |

| Lipid Metabolism | Upregulated | Cholesterol biosynthesis, Fatty acid elongation, Fatty acid oxidation |

| Inflammation | Downregulated | Pro-inflammatory pathways |

A critical aspect of PPARγ modulation by amorfrutins involves their interaction with corepressor proteins. In the absence of a ligand, PPARγ can be bound by corepressor complexes, such as those containing the Nuclear Receptor Corepressor (NCoR), which silence gene expression. nih.govoup.com The binding of a full agonist typically causes the release of these corepressors and the recruitment of coactivator proteins. nih.gov

Studies on the closely related Amorfrutin 1 have shown that it potently abolishes the recruitment of the corepressor NCoR, with an IC₅₀ value comparable to that of rosiglitazone. nih.gov This strong inhibition of NCoR recruitment is a key mechanism contributing to the selective activation of PPARγ. nih.gov By displacing NCoR, amorfrutins can de-repress specific target genes, leading to an increase in insulin (B600854) sensitivity. nih.govresearchgate.net This action is thought to be central to the unique therapeutic profile of amorfrutins as SPPARγMs. nih.gov

Mitochondrial Integrity and Bioenergetics Disruption

Scientific literature to date has not provided evidence that this compound causes mitochondrial integrity disruption, membrane depolarization, or opening of the mitochondrial permeability transition pore (mPTP). In contrast, research on the related compound Amorfrutin B suggests a protective role for mitochondria, particularly under cellular stress conditions like hypoxia and ischemia.

There is no available scientific evidence to suggest that this compound induces mitochondrial membrane depolarization. Studies focused on the related compound Amorfrutin B have indicated that it may help preserve mitochondrial integrity. nih.gov For instance, Amorfrutin B was found to improve mitochondrial activity and increase cell survival in neuronal cells subjected to hypoxia and ischemia, suggesting a role in maintaining, rather than disrupting, mitochondrial membrane potential. nih.gov

No studies have been found that demonstrate this compound causes the opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a channel in the inner mitochondrial membrane, and its prolonged opening can lead to cell death. nih.govmdpi.com The neuroprotective effects observed with Amorfrutin B, which include promoting mitochondrial integrity, are inconsistent with the induction of mPTP opening. nih.gov Therefore, based on current data for the amorfrutin class, these compounds are not associated with this form of mitochondrial disruption.

Alterations in Mitochondrial Oxygen Consumption and Extracellular Acidification

Direct studies measuring the effect of this compound on mitochondrial oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) have not been extensively reported. However, as a PPARγ agonist, this compound's potential impact can be inferred from studies on other compounds that activate this receptor.

Activation of PPARγ has been shown to have varying effects on mitochondrial respiration. In some contexts, PPARγ agonists enhance mitochondrial biogenesis and function, which can lead to an increase in oxygen consumption researchgate.netnih.gov. For instance, treatment with the PPARγ agonist rosiglitazone has been demonstrated to increase all components of oxygen consumption in differentiated neuronal cells researchgate.net. This suggests that PPARγ activation can boost mitochondrial respiratory capacity. Conversely, some studies have reported that certain PPAR ligands can inhibit cellular respiration and reduce oxygen consumption, suggesting a more complex regulatory role that may be dependent on the specific ligand, cell type, and metabolic state nih.gov.

The table below summarizes findings on the effects of various PPARγ agonists on mitochondrial oxygen consumption, illustrating the potential, though not directly confirmed, effects of this compound.

| PPARγ Agonist | Cell Type | Effect on Oxygen Consumption Rate (OCR) | Source |

| Rosiglitazone | Differentiated SH-SY5Y cells | Increased respiratory capacity | researchgate.net |

| Pioglitazone | Human neuron-like NT2 cells | Increased oxygen consumption | nih.gov |

| Rosiglitazone | Human white adipocytes | Enhanced mitochondrial respiration | researchgate.net |

| Ciglitazone | HepG2 cells | Reduction in O2 consumption | nih.gov |

This table presents data for various PPARγ agonists to infer the potential effects of this compound, for which direct data is not available.

Mitochondrial Activity Stimulation

Studies on the closely related compound Amorfrutin B have shown that it promotes mitochondrial integrity in neurons subjected to hypoxia nih.gov. Furthermore, other PPARγ agonists like ciglitazone have been found to protect mitochondria from oxidative stress by modulating the dynamics of mitochondrial fusion and fission plos.org. By activating PPARγ, these compounds can lead to an increase in mitochondrial mass, enhanced respiratory capacity, and improved efficiency of oxidative phosphorylation researchgate.netresearchgate.net.

Cell Cycle Regulatory Pathway Modulation

Direct experimental evidence detailing the effects of this compound on cell cycle regulation is not presently available. However, the activation of its target, PPARγ, has been widely shown to influence cell cycle progression, particularly in cancer cells mdpi.com.

PPARγ agonists can induce cell cycle arrest, typically at the G0/G1 or G2/M phase, thereby inhibiting cell proliferation nih.govnih.gov. The mechanisms underlying this effect involve the modulation of key cell cycle regulatory proteins. For example, ligand-activated PPARγ can:

Decrease levels of cyclins: It can repress the promoter activity of Cyclin D1, a protein crucial for the G1 to S phase transition, leading to its downregulation researchgate.netyoutube.com.

Increase levels of cyclin-dependent kinase (CDK) inhibitors: PPARγ activation can upregulate CDK inhibitors such as p21 and p27, which bind to and inhibit the activity of cyclin-CDK complexes, thereby halting the cell cycle researchgate.netyoutube.com.

Regulate transcription factors: PPARγ can directly bind to the promoter of Krüppel-like Factor 4 (KLF4), a known negative regulator of cell cycle progression, and increase its expression nih.gov.

These findings suggest that this compound, via its PPARγ agonist activity, has the potential to modulate cell cycle pathways and inhibit proliferation, although this requires direct experimental verification.

Apoptotic Signaling Cascade Activation

The role of this compound in activating apoptotic signaling is inferred from its PPARγ agonist function, though the effects of PPARγ activation on apoptosis can be context-dependent. In many cancer cell types, PPARγ agonists have been shown to induce apoptosis mdpi.comnih.govresearchgate.net. However, in other cell types, such as neurons, PPARγ activation can be protective against apoptosis nih.govnih.gov.

Amorfrutin C, a structurally related compound, was found to exert antiproliferative effects on various human cancer cell lines, and synergy analyses indicated the stimulation of the death receptor signaling pathway researchgate.net. This suggests that compounds from the amorfrutin family may possess pro-apoptotic capabilities.

Apoptosis is executed by a family of proteases called caspases. The activation of these enzymes is a central event in the apoptotic cascade. PPARγ agonists have been demonstrated to induce apoptosis in cancer cells through mechanisms that involve the activation of both initiator caspases (like caspase-8 and caspase-9) and effector caspases (like caspase-3) researchgate.netfrontiersin.orgnih.gov.

Initiator Caspases: Caspase-8 is typically activated by extrinsic (death receptor) pathways, while caspase-9 is activated by the intrinsic (mitochondrial) pathway nih.gov.

Effector Caspases: Once activated, initiator caspases cleave and activate effector caspases, such as caspase-3.

PARP Cleavage: Activated caspase-3 proceeds to cleave numerous cellular substrates, including Poly(ADP-ribose) polymerase (PARP). The cleavage of PARP is a well-established hallmark of apoptosis nih.gov.

While no studies have directly measured caspase activation or PARP cleavage following this compound treatment, its function as a PPARγ agonist suggests it could potentially trigger this cascade in susceptible cell types.

Following the activation of effector caspases, several characteristic morphological and biochemical changes occur in the apoptotic cell. These include DNA fragmentation and the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

DNA Fragmentation: Activated caspase-3 cleaves the inhibitor of a specific DNase, leading to the fragmentation of chromosomal DNA into oligonucleosomal-sized fragments.

Phosphatidylserine Externalization: In healthy cells, PS is located on the inner side of the cell membrane. During apoptosis, this phospholipid is flipped to the outer surface, where it acts as an "eat me" signal for phagocytic cells.

These events are considered definitive markers of late-stage apoptosis and are downstream consequences of the caspase cascade that can be initiated by PPARγ agonists jbtr.or.kr.

The extrinsic pathway of apoptosis is initiated by the binding of death ligands (such as TNF-α or FasL) to their corresponding death receptors on the cell surface cellsignal.com. There is evidence that PPARγ agonists can sensitize cancer cells to apoptosis by modulating this pathway nih.govresearchgate.net.

Activation of PPARγ has been shown to:

Increase Death Receptor Expression: Agonists can induce the expression of Death Receptor 5 (DR5), making cells more susceptible to apoptosis induced by its ligand, TRAIL nih.gov.

Downregulate Inhibitory Proteins: PPARγ activation can reduce the levels of c-FLIP, an inhibitor of caspase-8 activation at the death-inducing signaling complex (DISC) nih.govresearchgate.net.

These actions effectively lower the threshold for apoptosis induction through the death receptor pathway. While Amorfrutin 1 has been noted to reduce levels of the death ligand TNF-α in an inflammatory context nih.gov, the related compound Amorfrutin C has been shown to stimulate the death receptor pathway in cancer cells, highlighting a potentially context-specific role for this class of compounds researchgate.net.

Glucose Transporter (GLUT) Modulation and Glucose Uptake Enhancement

This compound enhances glucose uptake in insulin-sensitive tissues, such as adipocytes, primarily through its function as a selective modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) nih.govnih.gov. This nuclear receptor is a critical regulator of genes involved in glucose and lipid metabolism nih.govnih.gov. The mechanism does not involve direct interaction with glucose transporters but rather an indirect, transcription-level regulation that increases the cellular capacity for glucose transport.

The principal mechanism involves the binding and partial activation of PPARγ by this compound nih.govresearchgate.net. Upon activation, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of its target genes nih.gov. This action initiates the transcription of genes pivotal to glucose homeostasis.

A key target gene in this pathway is SLC2A4 (solute carrier family 2 member 4), which encodes the glucose transporter type 4 (GLUT4) nih.govresearchgate.netresearchgate.netmdpi.com. GLUT4 is the predominant insulin-responsive glucose transporter found in adipocytes and muscle cells, where it plays a crucial role in postprandial glucose disposal mdpi.comoup.com. Research conducted on differentiated adipocytes has shown that amorfrutins upregulate the expression of classical PPARγ target genes, including SLC2A4 nih.govresearchgate.net. This upregulation, however, was observed to be of a lesser magnitude compared to that induced by full PPARγ agonists like rosiglitazone nih.govresearchgate.net.

The table below summarizes the key molecular components involved in the mechanism of this compound-mediated glucose uptake enhancement.

Table 1: Key Molecular Targets in this compound-Mediated Glucose Uptake

| Component | Gene Name | Function | Effect of this compound |

|---|---|---|---|

| PPARγ | PPARG | Nuclear receptor and transcription factor that regulates glucose and lipid metabolism. | Binds to and partially activates, initiating downstream gene transcription nih.gov. |

| GLUT4 | SLC2A4 | Insulin-responsive glucose transporter in adipose and muscle tissue. | Gene expression is upregulated, leading to increased protein synthesis nih.govresearchgate.net. |

Research findings have quantified the effect of amorfrutins on the expression of PPARγ target genes in adipocytes relative to the full agonist rosiglitazone.

Table 2: Relative Upregulation of PPARγ Target Gene Slc2a4 in Adipocytes

| Compound | Mechanism | Target Gene | Relative Upregulation |

|---|---|---|---|

| This compound | Partial PPARγ Agonist | Slc2a4 (GLUT4) | Upregulated nih.govresearchgate.net |

| Rosiglitazone | Full PPARγ Agonist | Slc2a4 (GLUT4) | Strongly Upregulated nih.govresearchgate.net |

V. Preclinical Biological Activity Studies in Model Systems

In Vitro Cellular Activity in Cancer Models

Initial research into the anticancer properties of amorfrutins has demonstrated notable effects in various human cancer cell lines. While detailed studies specifically on Amorfrutin 2 are emerging, comprehensive investigations into the closely related compound, Amorfrutin C, provide significant insights into the potential mechanisms of this compound class.

Studies have demonstrated that amorfrutins exhibit significant antiproliferative activity against a range of human cancer cell lines. Specifically, Amorfrutin C has shown potent inhibitory effects on the growth of colorectal, prostate, and breast cancer cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for Amorfrutin C in several cell lines, indicating its efficacy in halting cancer cell proliferation.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colorectal Cancer | ~10 |

| T84 | Colorectal Cancer | ~12 |

| PC-3 | Prostate Cancer | ~8 |

| MCF7 | Breast Cancer | ~16 |

These findings underscore the potential of amorfrutin compounds as antiproliferative agents in various cancer contexts.

The antiproliferative effects of amorfrutins are, in part, attributable to their ability to induce cell cycle arrest, a critical mechanism for controlling cell division. Research on Amorfrutin C has shown that it can halt the progression of the cell cycle in human colorectal cancer cells. Specifically, treatment with Amorfrutin C leads to an accumulation of cells in the G0/G1 phase of the cell cycle. This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting their proliferation. This effect is accompanied by the modulation of key proteins that regulate the cell cycle, further solidifying the role of this compound in controlling cancerous cell growth.

In addition to halting cell proliferation, amorfrutins have been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for eliminating malignant cells. Studies on Amorfrutin C have revealed that it triggers apoptosis in human colorectal cancer cells through a series of well-defined biochemical events. These include:

Mitochondrial Membrane Depolarization: A critical early event in apoptosis, leading to the disruption of mitochondrial function.

Caspase Activation: The initiation of a cascade of enzymes known as caspases, which are central executioners of apoptosis.

DNA Fragmentation: The cleavage of DNA into smaller fragments, a hallmark of apoptotic cell death.

These findings indicate that amorfrutins can effectively trigger the intrinsic apoptotic pathway in cancer cells, highlighting a key mechanism of their anticancer activity. The disruption of mitochondrial integrity appears to be a central event in this process.

Metabolic Modulation in Cellular and Animal Models

Amorfrutins, including this compound, have been identified as potent modulators of metabolic pathways, with significant implications for metabolic diseases such as type 2 diabetes. Their primary mechanism of action in this context involves the modulation of the nuclear receptor PPARγ.

This compound has been shown to have a high affinity for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key regulator of lipid and glucose metabolism. acs.org Studies have demonstrated that the PPAR signaling pathway is the most significantly enriched pathway for both amorfrutin 1 and 2. acs.org By binding to and activating PPARγ, this compound can influence the expression of a multitude of genes involved in metabolic processes. This modulation of PPARγ activity is believed to be the primary mechanism behind the observed antidiabetic effects of amorfrutins, leading to improved insulin (B600854) sensitivity and better control of blood glucose levels.

The metabolic benefits of amorfrutins extend to their effects on mitochondrial function and cellular glucose uptake. While direct studies on this compound are ongoing, research on the amorfrutin class of compounds provides strong evidence for these activities.

Activation of PPARγ by compounds like amorfrutins has been linked to the stimulation of mitochondrial biogenesis, the process of generating new mitochondria. An increase in functional mitochondria can lead to enhanced cellular respiration and energy expenditure, which is beneficial for metabolic health.

Furthermore, amorfrutins have been shown to improve glucose tolerance and insulin sensitivity in animal models. nih.gov For instance, a modified form of a related compound, Amorfrutin B, demonstrated a significant enhancement in glucose uptake in adipocytes. This suggests that amorfrutins can directly promote the transport of glucose from the bloodstream into cells, a critical step in maintaining normal blood sugar levels. This effect is likely mediated through the PPARγ-dependent regulation of genes involved in glucose transport and metabolism.

Influence on Gene Expression Networks related to Metabolism (e.g., Cholesterol Biosynthesis, Fatty Acid Elongation, Oxidation)

This compound, as a member of the amorfrutin class of natural compounds, influences metabolic gene expression networks primarily through its action as a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator. nih.gov Studies comparing the gene expression profiles in human primary adipocytes treated with various compounds, including this compound, have demonstrated its distinct effects compared to synthetic PPARγ agonists. nih.gov

The table below summarizes the observed influence of amorfrutin treatment on metabolic gene expression networks.

| Metabolic Pathway | Effect on Gene Expression | Reference |

| Cholesterol Biosynthesis | Upregulated | nih.gov |

| Fatty Acid Elongation | Upregulated | nih.gov |

| Fatty Acid Oxidation | Upregulated | nih.govmpg.de |

| PPAR Signaling Pathway | Upregulated | nih.govmpg.de |

Investigation of Anti-inflammatory Pathways

Preclinical research indicates that amorfrutins possess significant anti-inflammatory properties. acs.orgnih.gov In model systems, treatment with amorfrutins leads to the downregulation of inflammation-related pathways. nih.gov This anti-inflammatory action is closely linked to their ability to activate PPARγ, a nuclear receptor that plays a role in inhibiting inflammatory gene expression. mpg.deacs.org

The mechanism of action involves interference with key pro-inflammatory signaling cascades. Specifically, amorfrutins have been shown to decrease the expression of genes involved in inflammation by acting on the nuclear factor-κB (NF-κB) pathway. nih.govmpg.de NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory mediators. nih.gov The activation of PPARγ by amorfrutins can compete with or inhibit NF-κB activity, thereby repressing the expression of inflammatory genes. mpg.deacs.org For instance, in TNF-α-stimulated colon cells, Amorfrutin A was found to significantly reduce the expression and secretion of several inflammation mediators, an effect that was partly dependent on its interaction with PPARγ. acs.orgnih.gov This modulation of inflammatory pathways suggests a potential for amorfrutins to counteract inflammation associated with metabolic stress. nih.gov

Cytotoxic Research on Specific this compound Derivatives (e.g., Decarboxyamorfrutin A)

Based on a review of the available scientific literature, there are no specific published studies detailing the cytotoxic activity of the this compound derivative, Decarboxyamorfrutin A. While research has been conducted on other related compounds, such as Amorfrutin C, which was found to inhibit proliferation and induce apoptosis in colon cancer cells, specific data for Decarboxyamorfrutin A is not present in the reviewed materials. medjchem.com One report mentioned unpublished results indicating that certain subsets of multiply prenylated amorfrutins were effective in killing colon and other cancer cells, but the specific compounds were not identified. mpg.de

Vi. Structure Activity Relationship Sar and Ligand Design

Identification of Key Structural Determinants for Biological Efficacy

Research has pinpointed crucial functional groups within the Amorfrutin 2 molecule that are fundamental for its observed biological effects, particularly its apoptotic activity in cancer cells.

Impact of Side Chain Modifications on Activity

Alterations to the side chains of amorfrutin compounds can significantly influence their biological activity, potency, and selectivity.

Phenethyl Moiety Modifications: Studies involving derivatives of amorfrutins have shown that modifications to the phenethyl moiety can alter their activity. For instance, decarboxyamorfrutin A, when its phenethyl group was modified to a styryl or phenylethynyl moiety, retained its cytotoxic trait, suggesting that these modifications might lead to alternative biological mechanisms or maintain a certain level of activity nih.govacs.org.

Analogue Inactivity: Further exploration of side chain variations revealed that specific modifications can lead to a loss of activity. For example, the pentyl analogue of Amorfrutin A was found to be inactive nih.gov.

Affinity Enhancement: In the case of Amorfrutin B, the presence of a geranyl side chain has been identified as the cause of its particularly high affinity for PPARγ acs.org. This highlights how subtle changes in the lipophilic side chains can dramatically impact receptor binding.

Computational Approaches to Ligand-Receptor Interactions

Computational methods are indispensable tools for predicting and understanding how amorfrutins interact with their biological targets at a molecular level, providing crucial insights for SAR studies.

Molecular docking simulations are employed to predict the binding modes and affinities of amorfrutins to target receptors, such as PPARα and PPARγ. These simulations help in visualizing the interaction patterns, identifying key amino acid residues involved in binding, and assessing the potential of different amorfrutin structures as agonists or modulators. Studies have used docking to compare the binding of amorfrutins with known ligands like rosiglitazone (B1679542) and to screen for novel PPARγ agonists nih.govacs.orgmdpi.comresearchgate.netbiomolther.orgmdpi.comresearchgate.net. The analysis of docking scores and interaction profiles offers valuable information on SAR, guiding the design of compounds with improved binding characteristics.

Complementary to docking, molecular dynamics (MD) simulations provide a dynamic view of ligand-receptor interactions over time. These simulations allow researchers to assess the stability of ligand-receptor complexes, observe conformational changes, and analyze detailed atomic interactions, including hydrogen bonding and van der Waals forces nih.govacs.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net. By tracking parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), MD simulations offer deeper insights into the dynamic behavior that underpins the SAR of amorfrutins, revealing how structural variations influence binding stability and receptor activation.

Correlation Between Structural Changes and Transcriptional Regulation Profiles

The interaction of amorfrutins with PPARγ leads to complex downstream effects, including the modulation of gene expression. Structural differences among amorfrutin analogues correlate with distinct transcriptional regulation profiles.

Distinct Gene Activation: It has been observed that despite their structural similarities, different amorfrutin compounds, such as Amorfrutin 1 and 2, exhibit distinct gene activation profiles acs.org. This divergence in transcriptional outcomes is directly attributable to subtle structural variations.

Selective PPARγ Activation: Amorfrutins, as a class, function as selective PPARγ modulators. Their binding to PPARγ, typically between helix H3 and the β-sheet, influences the recruitment of coactivator and corepressor proteins, thereby modulating the transcription of target genes acs.orgnih.govmpg.de. This selective activation results in physiological profiles markedly different from those induced by synthetic PPARγ drugs nih.gov.

Modulation of Cellular Processes: Specific structural features of amorfrutins are linked to their ability to induce cellular events like cell cycle arrest and apoptosis. For instance, Amorfrutin C has been shown to induce G0/G1 cell cycle arrest and modulate the expression of key cell cycle regulators in cancer cells nih.govacs.org. Furthermore, amorfrutins can reverse gene expression changes induced by high-fat diets, partly by influencing PPARγ phosphorylation, demonstrating a direct link between their structure, receptor interaction, and downstream transcriptional events nih.gov. Amorfrutin A, for example, has been shown to reduce the expression of inflammatory mediators by activating PPARγ frontiersin.org.

Table 1: Key Structural Determinants and Side Chain Modifications of Amorfrutins and Their Impact

| Structural Feature/Modification | Example Compound(s) | Observed Impact on Activity/Interaction | Reference(s) |

| Carboxylic Acid Residue | This compound | Fundamental requirement for inducing apoptotic effects | nih.govacs.org |

| Hydroxy Group Residue | This compound | Fundamental requirement for inducing apoptotic effects | nih.govacs.org |

| Phenethyl Moiety Modification | Decarboxyamorfrutin A derivatives | Cytotoxic; retained trait with styryl or phenylethynyl modifications | nih.govacs.org |

| Pentyl Analogue | Amorfrutin A (11) | Inactive | nih.gov |

| Geranyl Side Chain | Amorfrutin B | Contributes to particularly high affinity for PPARγ | acs.org |

Vii. Research on Amorfrutin 2 Analogues and Derivatives

Systematic Exploration of Structural Diversity

The amorfrutin scaffold is characterized by a 2-hydroxybenzoic acid core, typically adorned with isoprenoid side chains and an aralkyl or alkyl substituent mpg.deacs.orgresearchgate.net. Amorfrutin 2, specifically, is identified as 2-Hydroxy-4-methoxy-3-(3-methyl-2-buten-1-yl)-6-pentylbenzoic acid ontosight.ai. In contrast to other prominent amorfrutins like Amorfrutin A and B, which feature a phenethyl or geranyl moiety at a specific position, this compound possesses a pentyl group nih.govrsc.org.

The systematic exploration of structural diversity within the amorfrutin family involves modifying these key structural features. Researchers investigate variations in:

Isoprenoid Side Chains (R1): Altering the length and saturation of the prenyl or geranyl chains.

Aralkyl/Alkyl Side Chains (R4): Modifying the nature of the substituent at the C6 position, such as replacing the pentyl group of this compound or the phenethyl group of Amorfrutin A with other alkyl or aromatic moieties.

Core Substituents: Investigating changes to the methoxy (B1213986) or hydroxyl groups on the benzoic acid ring.

The primary objective of these structural modifications is to elucidate the SAR, particularly concerning the binding affinity and functional activity at the PPARγ receptor acs.orgmpg.dejst.go.jpresearchgate.netresearchgate.net. By creating libraries of synthetic analogues, scientists aim to identify compounds that exhibit improved potency, selectivity for specific PPAR isoforms, or possess novel biological activities, such as enhanced anti-inflammatory or anti-diabetic effects mpg.dejst.go.jpresearchgate.net.

Synthesis and Biological Evaluation of Novel Analogues

The synthesis of amorfrutin analogues has been achieved through various sophisticated chemical strategies. These include convergent [4+2] logic, tandem Diels-Alder/retro-Diels-Alder cycloadditions, anionic cascade cyclizations, and biomimetic approaches nih.govresearchgate.net. A common strategy involves developing a central building block that can be readily converted into a library of amorfrutin and related stilbene (B7821643) derivatives mpg.deresearchgate.netacs.org. For example, novel tetrahydroisoquinoline derivatives have been synthesized and evaluated for their potential as PPARγ partial agonists, demonstrating promising leads for antidiabetic drug discovery jst.go.jpresearchgate.net.

The biological evaluation of these synthesized analogues predominantly centers on their interaction with PPARγ, a nuclear receptor critical for regulating glucose and lipid metabolism mpg.dempg.deresearchgate.netresearchgate.netac-discovery.com. Studies assess binding affinities (Kd) and transcriptional activation (EC50) of these novel compounds, often comparing their performance against established PPARγ agonists like rosiglitazone (B1679542) mpg.deacs.org. Beyond PPARγ modulation, evaluations extend to other biological activities, including anti-inflammatory effects, antimicrobial properties, and neuroprotective potential ontosight.aimpg.deresearchgate.netarkat-usa.orgumw.edu.plnih.gov.

Table 1: Representative PPARγ Modulation Data for Amorfrutins and Analogues

| Compound | PPARγ Binding Affinity (Kd, nM) | Relative PPARγ Activation (%) | Primary Biological Activity Focus | Reference(s) |

| Amorfrutin A | 236 | 27 | Antidiabetic, Anti-inflammatory | mpg.de, acs.org, ac-discovery.com |

| Amorfrutin B | 19 | 2.6 | High-affinity PPARγ modulation, Antidiabetic | mpg.de, acs.org, ac-discovery.com |

| This compound | 287 | 25 | PPARγ modulation, Antidiabetic | nih.gov, mpg.de, acs.org |

| Rosiglitazone | ~0.007 | 100 (Standard) | Full PPARγ agonist, Antidiabetic | mpg.de, acs.org |

| Farglitazar | N/A | 100 (Standard) | PPARγ agonist | jst.go.jp |

| THIQ Derivative (1) | 13 | 30 | PPARγ partial agonist, Antidiabetic | jst.go.jp |

| THIQ Derivative (26v) | 6 | N/A | Potent PPARγ partial agonist | jst.go.jp |

Note: Relative activation percentages are typically measured against a standard agonist like rosiglitazone. N/A indicates data not directly provided or comparable in the referenced snippets.

Comparative Studies with Other Amorfrutin Family Members (e.g., Amorfrutin A, B, C)

Comparative studies are crucial for understanding how structural modifications influence the biological profile of amorfrutins. A key finding is the differential affinity for PPARγ among family members. Amorfrutin B demonstrates a significantly higher binding affinity for PPARγ (Kd ≈ 19 nM) compared to Amorfrutin A (Kd ≈ 236 nM) and this compound (Kd ≈ 287 nM) mpg.deacs.org. This enhanced binding in Amorfrutin B is attributed to its geranyl side chain, which engages in additional hydrophobic interactions within the PPARγ ligand-binding domain (LBD) mpg.deacs.org.

While Amorfrutin A and B are recognized for their ability to enhance insulin (B600854) sensitivity and improve glucose metabolism through PPARγ activation mpg.deresearchgate.netresearchgate.net, this compound also exhibits potent PPARγ modulating activity nih.govmpg.de. Amorfrutin C, on the other hand, has been investigated for its distinct mechanism, potentially inhibiting colon cancer progression via mitochondrial disruption nih.gov. The comparison highlights that the nature of the C6 substituent (e.g., pentyl in this compound, phenethyl in Amorfrutin A, geranyl in Amorfrutin B) significantly impacts PPARγ binding potency nih.govmpg.deacs.org. These comparative analyses provide valuable insights into the SAR of amorfrutins, guiding the design of novel analogues with tailored pharmacological properties.

Viii. Advanced Analytical Methodologies in Amorfrutin 2 Research

Quantitative Analysis in Research Matrices (e.g., Plant Extracts, Biological Samples)

The accurate determination of Amorfrutin 2 concentrations within various biological and botanical samples is a cornerstone of phytochemical research. This involves developing and validating robust analytical methods that can reliably measure the compound's presence, even at low concentrations.

High-Performance Liquid Chromatography (HPLC) Quantitative Methods

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the quantitative analysis of this compound due to its high resolution, sensitivity, and versatility. Reversed-phase HPLC, often coupled with UV-Vis detection, is commonly employed.

A typical HPLC method for this compound quantification involves using a C18 reversed-phase column. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer, often containing a small percentage of an acid like formic acid or acetic acid to improve peak shape and ionization for MS detection tandfonline.comnih.gov. Detection is frequently performed using a Diode Array Detector (DAD) or a Photodiode Array (PDA) detector, allowing for detection at specific wavelengths, such as 330 nm, which is characteristic for the chromophore of amorfrutins nih.govnih.govvulcanchem.com.

Method validation is essential for reliable quantification, encompassing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), precision, repeatability, stability, and accuracy. Studies have reported good linearity for this compound quantification, with coefficients of linear regression (r²) often exceeding 0.999, over concentration ranges typically from 1 µg/mL to 100 µg/mL nih.govnih.govjfda-online.com. LODs are generally in the range of 0.10-0.40 µg/mL, and LOQs are around 0.10-1.0 µg/mL, demonstrating the method's sensitivity nih.govjfda-online.com. Repeatability and precision values, indicated by relative standard deviations (RSDs), are typically below 2%, confirming the robustness of the analytical procedures jfda-online.com.

Table 1: Typical HPLC Parameters for this compound Quantification

| Parameter | Specification | Reference(s) |

| Column | C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm) | tandfonline.comnih.govnih.gov |

| Mobile Phase | Acetonitrile/Water gradient with 0.1-0.2% acid | tandfonline.comnih.govnih.gov |

| Detection Wavelength | 330 nm (or DAD/PDA scan) | nih.govnih.govvulcanchem.com |

| Flow Rate | 1.0 mL/min | jfda-online.com |

| Retention Time | Approx. 15.2-16.0 min (column dependent) | nih.govnih.govnih.gov |

| Linearity (r²) | > 0.999 | nih.govnih.govjfda-online.com |

| LOD | 0.10-0.40 µg/mL | nih.govjfda-online.com |

| LOQ | 0.10-1.0 µg/mL | nih.govjfda-online.com |

Mass Spectrometry-Based Profiling for Derivative Identification

Mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are powerful tools for identifying and characterizing this compound and its related derivatives within complex sample matrices. These methods provide information on molecular weight and fragmentation patterns, which are critical for structural elucidation.

Neutral Loss Scan Strategies

Neutral Loss (NL) scan is a targeted MS/MS strategy used to detect compounds that lose a specific neutral fragment during fragmentation frontiersin.orgacs.orgnih.govsci-hub.sescience.gov. This technique is particularly useful for identifying classes of compounds with common structural motifs or degradation pathways. In the context of amorfrutins, NL scans can be employed to detect derivatives by monitoring the loss of characteristic moieties, such as prenyl groups or other functional fragments frontiersin.orgacs.orgnih.govnih.gov. For instance, a neutral loss of 44 Da has been utilized to screen for amorfrutin analogues acs.orgnih.gov. By setting the mass spectrometer to detect precursor ions that, upon fragmentation, lose a specific mass, researchers can efficiently screen complex mixtures for compounds related to a known structure, thereby facilitating the discovery of novel derivatives frontiersin.orgacs.orgnih.govnih.gov.

Molecular Formula Calculation using UPLC-Q-TOF-MS

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) offers high resolution and accurate mass measurements, enabling the determination of elemental compositions (molecular formulas) for detected compounds nih.govfrontiersin.orgacs.orgnih.gov. By precisely measuring the mass-to-charge ratio (m/z) of the quasi-molecular ion and fragment ions, UPLC-Q-TOF-MS allows for the calculation of molecular formulas with high confidence, often with mass errors below 1 ppm frontiersin.orgacs.org.

This capability is invaluable for identifying unknown amorfrutin derivatives. For example, this compound has a molecular formula of C₂₆H₃₀O₅, with a calculated exact mass of 455.2226 Da. UPLC-Q-TOF-MS can detect the protonated molecule [M+H]⁺ at m/z 455.2225, confirming its elemental composition with high accuracy frontiersin.org. The combination of UPLC-Q-TOF-MS for accurate mass determination and fragmentation analysis, alongside techniques like neutral loss scans on a triple quadrupole MS (QqQ-MS), provides a powerful strategy for the comprehensive identification and dereplication of amorfrutin derivatives in complex botanical extracts frontiersin.orgacs.orgnih.govnih.gov.

Table 2: Example UPLC-Q-TOF-MS Data for this compound

| Compound | Observed m/z ([M+H]⁺) | Calculated m/z | Molecular Formula | Mass Error (ppm) | Reference(s) |

| This compound | 455.2225 | 455.2226 | C₂₆H₃₀O₅ | < 1 | frontiersin.org |

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental for unequivocally confirming the chemical structure of this compound and its derivatives. These techniques provide detailed information about the arrangement of atoms, functional groups, and stereochemistry.

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic absorption bands for this compound and related compounds typically include those for hydroxyl groups (around 3400 cm⁻¹), aromatic C-H stretching (around 3025-3100 cm⁻¹), alkene C=C stretching (around 1634-1650 cm⁻¹), and carbonyl groups (around 1634-1750 cm⁻¹, depending on the specific derivative) tandfonline.comlibretexts.orglibretexts.org.

UV-Vis spectroscopy is also utilized, providing information about the conjugated systems within the molecule, such as the chalcone (B49325) or bibenzyl core, with characteristic absorption maxima often observed in the range of 220-330 nm tandfonline.comnih.govnih.gov.

Table 3: Key Spectroscopic Data for this compound (Illustrative)

| Technique | Characteristic Signals / Bands | Reference(s) |

| ¹H NMR | Signals for prenyl groups (e.g., 1.67 ppm, 1.72 ppm, 1.78 ppm), aromatic protons, methoxy (B1213986) group (if present) | tandfonline.comtandfonline.comnih.gov |

| ¹³C NMR | Signals for aromatic carbons, prenyl carbons, carbonyl carbons, methoxy carbon (if present) | tandfonline.comtandfonline.comnih.gov |

| IR (cm⁻¹) | ~3400 (O-H stretch), ~3025 (aromatic C-H stretch), ~1634 (C=C stretch), ~1650 (C=O stretch) | tandfonline.comlibretexts.orglibretexts.org |

| UV-Vis (nm) | Absorption maxima indicative of conjugated systems (e.g., 220, 270, 305, 330 nm) | tandfonline.comnih.govnih.gov |

Compound Name Table

this compound

Amorfrutin A (AA)

Amorfrutin B (AB)

2-carboxy-3,5-dihydroxy-4-geranylbibenzyl (AC)

Amorfrutin C

Amorfrutin 4

Amorfrutin 1

Amorfrutin 3

Amorfrutin E

Amorfrutin F

Amorfrutin G

Amorfrutin H

Amorfrutin I

Decarboxydemethoxyamorfrutin C

Amorfrutin N

Amorfrutin M

Decarboxyamorfrutin A

Decarboxythis compound

Amorfrutin J

Amorfrutin K

Amorfrutin L

Ix. Future Directions and Emerging Research Avenues for Amorfrutin 2

Further Elucidation of Undiscovered Mechanisms of Action

While Amorfrutin 2's primary mechanism is understood to involve PPARγ activation, leading to improved insulin (B600854) sensitivity and glucose metabolism mpg.denih.govnih.govmpg.de, there is scope for uncovering additional, potentially synergistic, mechanisms. Research indicates that this compound, like other amorfrutins, can modulate various cellular pathways. For instance, studies have shown that amorfrutins can downregulate inflammatory response pathways, including Toll-like receptor signaling and cytokine-cytokine receptor interactions mpg.denih.gov. Furthermore, Amorfrutin C (a related compound) disrupts mitochondrial integrity by depolarizing the mitochondrial membrane and causing the opening of the mitochondrial permeability transition pore, leading to increased mitochondrial oxygen consumption and extracellular acidification acs.orgmdc-berlin.denih.gov. Whether this compound shares these specific mitochondrial-targeting mechanisms, or acts through other as-yet-undiscovered pathways, warrants detailed investigation. Understanding these additional mechanisms could reveal novel therapeutic applications beyond metabolic regulation.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for synergistic effects between this compound and other bioactive compounds presents a promising research direction. Combining compounds that target different pathways or enhance each other's efficacy could lead to more potent therapeutic outcomes or allow for lower effective doses. For example, it has been proposed that combining amorfrutins with natural products targeting proteins other than PPARγ, such as salicylates from willow bark or epigallocatechin gallate derivatives from green tea, could achieve synergistic physiological effects mpg.de. Additionally, synergy analyses have demonstrated the stimulation of the death receptor signaling pathway when Amorfrutin C was combined with other agents in cancer cell studies acs.orgmdc-berlin.de. Future research could systematically explore combinations of this compound with various natural compounds and pharmaceuticals to identify synergistic interactions that enhance its beneficial effects in metabolic diseases, inflammatory conditions, or cancer.

Table 1: Potential Synergistic Combinations and Observed Effects

| Compound Combination | Target Pathway/Effect Enhanced | Rationale for Synergy | Reference(s) |

| This compound + Salicylates | PPARγ activation, Anti-inflammatory | Salicylates target cyclooxygenases, potentially complementing amorfrutins' anti-inflammatory effects, possibly via PPARγ or other mechanisms. | mpg.de |

| This compound + Green Tea Catechins (e.g., EGCG) | PPARγ activation, Antioxidant, Anti-inflammatory | Catechins offer antioxidant and anti-inflammatory properties that could synergize with amorfrutins' PPARγ-mediated metabolic and anti-inflammatory effects. | mpg.de |

| Amorfrutin C + Other agents | Death Receptor Signaling Pathway | Synergy analyses have shown stimulation of the death receptor signaling pathway, suggesting enhanced apoptotic effects in cancer cells when combined. | acs.orgmdc-berlin.de |

| This compound + FGF21 peptide derivative | Glucose-lowering effects | Conjugation of amorfrutin with FGF21 peptide derivatives can induce synergistic glucose-lowering effects via both FGF21 and PPARγ-regulated pathways. | google.com |

Biotechnological Production Strategies for this compound

While amorfrutins are naturally occurring, their isolation from plant sources can be challenging due to low abundance. Research into efficient biotechnological production strategies is therefore essential for ensuring a consistent and scalable supply for therapeutic development. Current approaches include chemical synthesis, which has been refined to yield multigram quantities of amorfrutins nih.gov. However, the development of sustainable and cost-effective biotechnological methods, such as plant cell culture, microbial fermentation, or enzymatic synthesis, could offer advantages. Investigating the biosynthesis pathways of amorfrutins in plants, which may involve type III polyketide synthases and stilbene (B7821643) carboxylate synthases, could provide insights for engineering microbial hosts for heterologous production mpg.de. Optimizing these production methods will be critical for translating research findings into tangible applications.

Application in Targeted Molecular Prevention Strategies

The ability of this compound to modulate key metabolic and inflammatory pathways positions it as a candidate for targeted molecular prevention strategies, particularly for complex diseases like type 2 diabetes and metabolic syndrome nih.govnih.gov. Its selective activation of PPARγ, a nuclear receptor that regulates lipid and glucose metabolism and inflammation, is central to this potential mpg.denih.govnih.govmpg.de. Amorfrutins have demonstrated efficacy in preclinical models by improving insulin sensitivity, glucose tolerance, and preventing fatty liver development mpg.denih.govpnas.org. Future research should focus on identifying the specific molecular targets and pathways that this compound modulates to prevent disease onset. This could involve detailed transcriptomic and proteomic studies in relevant cellular and animal models, particularly focusing on early intervention strategies. Understanding how this compound influences epigenetic modifications, such as PPARγ phosphorylation at Ser273, which is linked to insulin sensitivity, could also pave the way for targeted preventative interventions nih.govpnas.org. The potential to use amorfrutins as food additives or in functional foods for the prevention of metabolic diseases is also an exciting avenue mpg.denih.gov.

Table 2: Molecular Targets and Pathways for Prevention Strategies

| Molecular Target/Pathway | Role in Disease Prevention | This compound's Modulatory Action | Potential Application | Reference(s) |

| PPARγ | Regulates glucose/lipid metabolism, inflammation | Selective agonism, improves insulin sensitivity, reduces inflammation | Prevention of Type 2 Diabetes, Metabolic Syndrome | mpg.denih.govnih.govmpg.de |

| Nrf2/HO-1 Signaling | Antioxidant, Anti-inflammatory | Amorfrutin A modulates this pathway, potentially offering neuroprotection | Prevention of Ischemic Stroke, Neurodegenerative Diseases | nih.gov |

| Mitochondrial Integrity | Cellular energy homeostasis, apoptosis regulation | Amorfrutin C disrupts mitochondrial integrity, potentially affecting cancer cell proliferation | Cancer prevention (via apoptosis induction) | acs.orgmdc-berlin.denih.gov |

| NF-κB Pathway | Inflammation regulation | Amorfrutins inhibit NF-κB activation, reducing inflammatory mediators | Prevention of Inflammatory Diseases | mpg.detandfonline.com |

| PPARγ Ser273 Phosphorylation | Insulin sensitivity regulation | Inhibition of Cdk5-induced phosphorylation by this compound leads to increased insulin sensitivity | Prevention of Insulin Resistance | nih.govpnas.org |

Compound List

this compound

Amorfrutin A

Amorfrutin B

Amorfrutin C

Amorfrutin 1

Amorfrutin 3

Amorfrutin 4

Decarboxyamorfrutin A

Decarboxythis compound

Amorfrutin E

Amorfrutin F

Amorfrutin G

Amorfrutin H

Amorfrutin I

Amorfrutin J

Amorfrutin K

Amorfrutin L

Amorfrutin M

Amorfrutin N

Cajaninstilbene acid

Epigallocatechin gallate (EGCG)

Salicylates

Pioglitazone

Telmisartan

FGF21 peptide derivative

Q & A

Basic: What validated analytical methods are recommended for quantifying Amorfrutin 2 in plant extracts or biological samples?

A reverse-phase HPLC method with UV detection has been established for separating and quantifying amorfrutins (including this compound) in plant materials. Key parameters include a 20-minute gradient elution, external calibration using purified standards, and peak purity verification via diode array detection (DAD) to exclude co-eluting impurities . For biological samples, UPLC-QqQ-MS and UPLC-Q-TOF-MS are preferred for sensitivity and specificity, leveraging characteristic fragment ions (e.g., m/z 225) and precursor ion-scan modes to identify derivatives in complex matrices .

Basic: What in vitro and in vivo models are commonly used to study this compound's anti-inflammatory and neuroprotective effects?

- In vitro : LPS-stimulated RAW264.7 macrophages and TNF-α-treated Hep3B cells are standard for assessing NF-κB/STAT3 pathway modulation. Methods include electrophoretic mobility shift assays (EMSA) for DNA-binding activity, Western blotting for IκBα degradation/p65 nuclear translocation, and RT-PCR for cytokine mRNA quantification (e.g., IL-8, TNF-α) .

- In vivo : LPS-induced murine inflammation models and hypoxia/ischemia (H/I) brain injury models are used. Post-treatment with Amorfrutin B (6-hour window) reduces neuronal apoptosis via BCL2 upregulation and Bax methylation inhibition, validated through mitochondrial membrane potential assays (JC-1 staining) and miRNA profiling .

Advanced: How can researchers reconcile contradictory findings on this compound's role in autophagy regulation under hypoxic vs. ischemic conditions?

In hypoxia, this compound suppresses autophagy by downregulating Becn1, Nup62, and Ambra1, whereas in ischemia, it elevates ATG5 and MAP1LC3B protein levels. This duality reflects context-dependent autophagy roles in neuronal survival. To address contradictions:

- Use conditional knockout models (e.g., Becn1 or Atg7 silencing) to isolate pathway-specific effects.

- Incorporate time-course studies to track dynamic autophagosome-lysosome fusion (e.g., LC3-II/LC3-I ratio shifts) .

- Cross-validate with apoptosis markers (e.g., caspase-3 cleavage) to disentangle crosstalk between pathways .

Advanced: What experimental strategies are recommended to validate PPARγ-dependent vs. PPARγ-independent mechanisms of this compound?

- PPARγ-dependent : Co-treatment with PPARγ antagonists (e.g., GW9662) or siRNA-mediated PPARγ knockdown in microglial cells. Measure downstream targets like PGC1A and IL10 via qPCR and ELISA .

- PPARγ-independent : Use PPARγ-null cell lines or murine models. Focus on alternative pathways, such as NF-κB inhibition via IκBα stabilization or STAT3 phosphorylation blockade, confirmed through phospho-specific antibodies and luciferase reporter assays .

Basic: What statistical and normalization practices are critical for qPCR analysis of this compound-treated cells?

- Reference gene selection : Use geNorm, NormFinder, or BestKeeper to identify stable genes (e.g., ACTB outperforms GAPDH and HPRT in hypoxic microglia) .

- Data normalization : Apply the ΔΔCt method with efficiency correction. For low-abundance targets, increase PCR cycles (e.g., 55 cycles) while ensuring amplification linearity via standard curves .

Advanced: How can researchers address variability in this compound's bioavailability across different experimental models?

- Pharmacokinetic profiling : Use LC-MS/MS to quantify plasma and tissue concentrations post-administration. Monitor metabolites (e.g., glucuronidated forms) that may influence activity .

- Formulation optimization : Test lipid-based nanoparticles or cyclodextrin complexes to enhance solubility, particularly for in vivo neuroprotection studies .

Basic: What are best practices for reporting this compound's biological activity in manuscripts?

- Data presentation : Separate tables for IC₅₀ values (e.g., NF-κB inhibition), dose-response curves, and statistical significance (SEM, n ≥ 3). Use Roman numerals for table labels and avoid duplicating figures in text .

- Ethical compliance : For in vivo studies, detail animal welfare protocols, randomization, and blinding in the "Materials and Methods" section .

Advanced: What integrative approaches are recommended to study this compound's dual modulation of NF-κB and STAT3 pathways?

- Cross-pathway analysis : Perform co-immunoprecipitation (Co-IP) to identify shared interactors (e.g., JAK1/2 kinases).

- Transcriptomic profiling : RNA-seq or miRNA arrays (e.g., miR-21, miR-155) to uncover nodes where NF-κB and STAT3 converge .

- Phenotypic rescue experiments : Overexpress constitutively active NF-κB or STAT3 mutants to test pathway-specific rescue of this compound's effects .

Basic: How should researchers handle contradictory data on this compound's cytotoxicity in cancer vs. normal cells?

- Dose optimization : Establish cell-type-specific LD₅₀ using MTT/LDH assays. For example, this compound induces apoptosis in Hep3B at 20 μM but is non-toxic to primary hepatocytes ≤50 μM .

- Mechanistic context : Compare baseline expression of pro-survival genes (e.g., BCL2, cIAP1) between cell types via Western blot .

Advanced: What emerging methodologies could advance this compound research in understudied areas (e.g., epigenetics or gut-brain axis interactions)?

- Epigenetic profiling : Methylated DNA immunoprecipitation (MeDIP-seq) to map this compound's impact on global DNA methylation, particularly at Bax and BCL2 loci .

- Microbiome crosstalk : Metagenomic sequencing of fecal samples from this compound-treated mice to identify gut microbiota shifts linked to neuroprotection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.